4-Vinylbenzyl thiocyanate
CAS No.: 148797-87-9
Cat. No.: VC21260569
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148797-87-9 |
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Molecular Formula | C10H9NS |
Molecular Weight | 175.25 g/mol |
IUPAC Name | (4-ethenylphenyl)methyl thiocyanate |
Standard InChI | InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2 |
Standard InChI Key | PDFURVYAONQPPX-UHFFFAOYSA-N |
SMILES | C=CC1=CC=C(C=C1)CSC#N |
Canonical SMILES | C=CC1=CC=C(C=C1)CSC#N |
Introduction
Chemical Identity and Basic Properties
4-Vinylbenzyl thiocyanate is an organic compound characterized by a thiocyanate functional group attached to a vinylbenzyl backbone. The compound serves as an important reactive intermediate in various synthetic pathways and specialized polymer applications.
Table 1: Basic Chemical Properties of 4-Vinylbenzyl Thiocyanate
Property | Value |
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Chemical Name | 4-Vinylbenzyl thiocyanate |
Synonyms | Thiocyanic acid, (4-ethenylphenyl)methyl ester |
CAS Number | 148797-87-9 |
Molecular Formula | C10H9NS |
Appearance | Powder |
Grade Availability | Industrial Grade, Reagent Grade |
Storage Conditions | Room temperature in sealed containers |
The molecular structure features a thiocyanate group (-SCN) attached to the methyl position of the 4-vinylbenzene ring, creating a reactive compound that can participate in various chemical transformations. The vinyl group and the thiocyanate functionality provide dual reactive sites that contribute to its versatility in polymer chemistry .
Synthesis Methods
The synthesis of 4-Vinylbenzyl thiocyanate can be accomplished through several routes, with the most common methods involving nucleophilic substitution reactions of corresponding halides.
Alternative Synthetic Routes
Other documented approaches to synthesizing 4-Vinylbenzyl thiocyanate include:
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From bromoethylbenzene via a multi-step process involving acetophenone intermediates
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From 4-aminoacetophenone as demonstrated by Kern and colleagues, which allows for the preparation of 2-, 3-, and 4-vinylphenyl thiocyanate isomers
The selection of synthetic route depends on the availability of starting materials and the required purity for specific applications.
Photochemical Behavior
The most distinctive characteristic of 4-Vinylbenzyl thiocyanate is its photochemical behavior, particularly its ability to undergo photoisomerization upon exposure to ultraviolet light.
UV Exposure Parameters
Research has demonstrated that the efficiency of photoisomerization depends on specific UV exposure parameters:
Table 2: UV Exposure Parameters and Effects
Parameter | Value | Effect |
---|---|---|
Wavelength | 254 nm | Optimal for photoisomerization |
Energy Density (Low) | 4 mJ cm⁻² | Produces refractive index gratings |
Energy Density (High) | 7 mJ cm⁻² | Produces surface relief gratings via ablation |
Optimal Energy for Immobilization | 450 mJ cm⁻² | ~80% immobilization capacity |
These parameters are critical for controlling the photochemical behavior of 4-Vinylbenzyl thiocyanate in various applications, particularly in the development of photoreactive polymers .
Applications in Polymer Chemistry
4-Vinylbenzyl thiocyanate has found significant applications in polymer chemistry, particularly in the development of photosensitive materials.
Synthesis of Photosensitive Copolymers
The most prominent application involves the synthesis of poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT), a photosensitive copolymer with unique properties. This copolymer is typically prepared through free radical polymerization of styrene and 4-vinylbenzyl thiocyanate .
The resulting copolymers exhibit excellent photosensitivity, with their properties dependent on the ratio of the monomers and polymerization conditions. Research by Kern and colleagues demonstrated that the homopolymers and copolymers of vinylphenyl thiocyanates with styrene were obtained as fully soluble and stable materials that were sensitive to UV light .
Biomolecule Immobilization Matrices
One of the most valuable applications of PST-co-VBT is as an immobilization matrix for biochips. The photogenerated isothiocyanate groups serve as reactive sites for the immobilization of DNA and proteins through reaction with amine-functionalized biomolecules .
Table 3: Performance Metrics of PST-co-VBT as Immobilization Matrix
Parameter | Performance |
---|---|
Immobilization Capacity | ~80% at 450 mJ cm⁻² (λ = 254 nm) |
Signal-to-Noise Ratio | Superior to commercial chip surfaces |
Non-specific Binding | Low compared to conventional surfaces |
Surface Patterning | Allows for precise spatial control through selective UV exposure |
This performance makes PST-co-VBT particularly valuable for the development of high-performance biochips for genomic and proteomic applications .
Optical Applications
The photoreactive properties of 4-Vinylbenzyl thiocyanate extend to various optical applications, particularly in the development of diffraction gratings and distributed feedback lasers.
Diffraction Gratings
Research by Kavc and colleagues demonstrated that PST-co-VBT could be used as a recording material for optical interference patterns with periods below 1 μm. Through controlled UV exposure, both refractive index gratings and surface relief gratings could be produced:
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Refractive Index Gratings: Formed through low-intensity UV irradiation (4 mJ cm⁻², λ = 266 nm) causing photoisomerization.
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Surface Relief Gratings: Produced either through higher intensity UV exposure (7 mJ cm⁻², λ = 266 nm) or through subsequent modification of index gratings with gaseous amines .
Distributed Feedback Lasers
A particularly innovative application involves the use of these gratings as optical resonators for distributed feedback (DFB) lasers. When a laser dye such as DCM is dissolved in PST-co-VBT, optically pumped DFB laser action can be observed after inscribing index and relief gratings. The pumping threshold for such lasers was found to be 250 nJ cm⁻² at λ = 532 nm .
Comparative Analysis with Related Compounds
4-Vinylbenzyl thiocyanate belongs to a family of reactive vinyl compounds and can be compared with several structurally related molecules.
Table 4: Comparison of 4-Vinylbenzyl Thiocyanate with Related Compounds
Compound | Molecular Formula | Key Differences | Reactivity Comparison |
---|---|---|---|
4-Vinylbenzyl bromide | C9H9Br | Contains Br instead of SCN | Higher reactivity in substitution reactions |
4-Vinylbenzyl chloride | C9H9Cl | Contains Cl instead of SCN | Lower reactivity than bromide, precursor to thiocyanate |
4-Vinyl benzyl thiol | C9H10S | Contains SH instead of SCN | Different reactivity profile, forms disulfides |
4-Vinylbenzyl selenocyanate | C10H9NSe | Contains Se instead of S | Lower hydrogen abstraction efficiency |
The reactivity of 4-vinylbenzyl thiocyanate, particularly in photoinduced reactions, positions it as an intermediate between the highly reactive halides and the less reactive thiol derivatives. Research indicates that bromine radicals generated from 4-vinylbenzyl bromide demonstrate higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals, which affects the crosslinking efficiency in polymer applications .
Research Applications in Biochip Development
The application of 4-Vinylbenzyl thiocyanate in biochip technology represents one of its most significant contributions to modern biotechnology.
Optimization for Biomolecule Immobilization
Research by Preininger and colleagues optimized various parameters for the application of PST-co-VBT in biomolecule immobilization:
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UV Exposure Parameters: Optimized for maximum isothiocyanate formation.
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Print Buffer Composition: Tailored for maximum fluorescence signal with DNA and proteins.
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Oligonucleotide Spacer Length: Optimized for accessibility and binding efficiency .
Performance Advantages
The PST-co-VBT surfaces showed several advantages over commercial alternatives:
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Higher Immobilization Capacity: Approximately 80% under optimal conditions.
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Superior Signal-to-Noise Ratio: Resulting in more sensitive and reliable detection.
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Spatial Control: The photopatterning approach allowed precise spatial control of reactive sites.
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Versatility: Suitable for both DNA and protein immobilization .
Future Research Directions
Based on the current literature, several promising research directions for 4-Vinylbenzyl thiocyanate can be identified:
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Expanding Application Scope: Investigation of its potential in other fields such as drug delivery systems, biosensors, and advanced materials.
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Structure-Property Relationship Studies: More detailed examination of how structural modifications affect photochemical behavior.
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Scale-Up and Commercial Production: Development of efficient large-scale synthesis methods for industrial applications.
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Biocompatibility and Environmental Impact: Further studies on the safety and environmental implications of materials containing this compound.
These directions represent opportunities for expanding the fundamental understanding and practical applications of 4-Vinylbenzyl thiocyanate.
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